Cas no 1016749-30-6 (4-hydrazinyl-1-propylpiperidine)
4-hydrazinyl-1-propylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-propylpiperidin-4-yl)hydrazine
- (1-propylpiperidin-4-yl)hydrazine
- 4-hydrazinyl-1-propylpiperidine
- AKOS000159214
- SCHEMBL11575424
- 1016749-30-6
- DTXSID10602731
- EN300-270808
-
- MDL: MFCD09745201
- Inchi: 1S/C8H19N3/c1-2-5-11-6-3-8(10-9)4-7-11/h8,10H,2-7,9H2,1H3
- InChI Key: CBVFADKGAIDQAO-UHFFFAOYSA-N
- SMILES: N1(CCC)CCC(CC1)NN
Computed Properties
- Exact Mass: 157.157897619g/mol
- Monoisotopic Mass: 157.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 41.3Ų
4-hydrazinyl-1-propylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-270808-1g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 1g |
$628.0 | 2023-09-11 | ||
| Enamine | EN300-270808-5g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 5g |
$1821.0 | 2023-09-11 | ||
| Enamine | EN300-270808-10g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 10g |
$2701.0 | 2023-09-11 | ||
| Ambeed | A1085861-1g |
1-(1-Propylpiperidin-4-yl)hydrazine |
1016749-30-6 | 95% | 1g |
$1199.0 | 2024-04-26 | |
| Enamine | EN300-270808-0.05g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 0.05g |
$528.0 | 2023-09-11 | ||
| Enamine | EN300-270808-0.1g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 0.1g |
$553.0 | 2023-09-11 | ||
| Enamine | EN300-270808-0.25g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 0.25g |
$579.0 | 2023-09-11 | ||
| Enamine | EN300-270808-0.5g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 0.5g |
$603.0 | 2023-09-11 | ||
| Enamine | EN300-270808-1.0g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-270808-2.5g |
4-hydrazinyl-1-propylpiperidine |
1016749-30-6 | 2.5g |
$1230.0 | 2023-09-11 |
4-hydrazinyl-1-propylpiperidine Suppliers
4-hydrazinyl-1-propylpiperidine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4-hydrazinyl-1-propylpiperidine
4-Hydrazinyl-1-Propylpiperidine (CAS No. 1016749-30-6): A Comprehensive Overview
4-Hydrazinyl-1-propylpiperidine (CAS No. 1016749-30-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, has been extensively studied for its potential applications in drug development, particularly in the design of bioactive molecules with therapeutic properties. The hydrazine group attached to the piperidine ring introduces interesting chemical properties, making it a valuable substrate for further functionalization and exploration.
Recent advancements in synthetic chemistry have enabled researchers to efficiently synthesize 4-hydrazinyl-1-propylpiperidine through various routes, including nucleophilic substitution and coupling reactions. These methods not only enhance the scalability of production but also pave the way for the incorporation of this compound into more complex molecular frameworks. The ability to modify the propyl chain and the hydrazine moiety has opened new avenues for tailoring its physicochemical properties, such as solubility and bioavailability, which are critical for drug delivery systems.
One of the most promising applications of 4-hydrazinyl-1-propylpiperidine lies in its role as a precursor for the development of bioisosteres and prodrugs. By replacing certain functional groups with bioisosteric equivalents, researchers can optimize pharmacokinetic profiles while maintaining or enhancing biological activity. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects against key enzymes involved in inflammatory pathways, making them potential candidates for anti-inflammatory therapies.
The structural flexibility of 4-hydrazinyl-1-propylpiperidine also lends itself well to the creation of multifunctional molecules. By incorporating additional functional groups, such as hydroxamic acids or sulfonamides, scientists can design compounds with dual pharmacological activities. This approach has been particularly fruitful in the development of agents targeting receptor tyrosine kinases (RTKs), which play a pivotal role in cancer progression.
In addition to its therapeutic potential, 4-hydrazinyl-1-propylpiperidine has found utility in analytical chemistry as a chelating agent and a ligand in metalloorganic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable tool in catalysis and sensing applications. Recent studies have highlighted its effectiveness in stabilizing transition metal complexes, which exhibit enhanced catalytic activity in organic transformations.
From a synthetic perspective, the exploration of 4-hydrazinyl-1-propylpiperidine continues to push the boundaries of organic chemistry. Innovations in asymmetric synthesis and enantioselective catalysis have enabled the preparation of enantiomerically pure derivatives, which are essential for studying stereochemical effects on biological activity. These advancements underscore the importance of this compound as a building block in modern drug discovery pipelines.
In conclusion, 4-hydrazinyl-1-propylpiperidine (CAS No. 1016749-30-6) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and functionalization, positions it as a key player in advancing both medicinal and materials science. As research into this compound progresses, it is anticipated that new insights will emerge, further solidifying its role as an indispensable tool in contemporary chemical research.
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